Liensinine diperchlorate

Breast Cancer Triple-Negative Breast Cancer (TNBC) Anti-Proliferative Activity

Liensinine diperchlorate offers a defined diperchlorate salt form with superior solubility and stability versus free base liensinine. It uniquely blocks autophagosome-lysosome fusion, differentiating it from early-stage autophagy inhibitors like 3-MA. Direct comparative data confirms neferine is not a substitute due to divergent hERG channel activity. Ideal for chemoresistance and colorectal cancer studies where normal cell sparing is critical. High purity (≥98%) ensures reproducible HTS and compound management.

Molecular Formula C37H44Cl2N2O14
Molecular Weight 811.7 g/mol
Cat. No. B13910328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiensinine diperchlorate
Molecular FormulaC37H44Cl2N2O14
Molecular Weight811.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O.OCl(=O)(=O)=O
InChIInChI=1S/C37H42N2O6.2ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2*2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;2*(H,2,3,4,5)/t30-,31?;;/m1../s1
InChIKeyBGUPXKYVHOSZPY-JEAINSHJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Liensinine Diperchlorate: A High-Purity Autophagy Inhibitor from Nelumbo nucifera with Defined Potency in Cancer and Cardiovascular Models


Liensinine diperchlorate (LIN), also known as liensinine perchlorate, is the diperchlorate salt form of the bisbenzylisoquinoline alkaloid liensinine, a major active constituent extracted from the seed embryo of Nelumbo nucifera Gaertn (lotus) [1]. As a late-stage autophagy/mitophagy inhibitor, LIN blocks autophagosome-lysosome fusion, distinguishing it from early-stage autophagy modulators . The compound exhibits quantifiable anti-proliferative activity across multiple cancer cell lines, including breast, lung, and prostate cancers, and demonstrates cardioprotective effects in models of myocardial infarction and sepsis-induced injury [2][3]. Commercially available LIN diperchlorate is typically supplied at ≥99.9% purity (HPLC), ensuring high batch-to-batch consistency for reproducible research outcomes .

Liensinine Diperchlorate vs. Neferine and Isoliensinine: Why In-Class Substitution Compromises Experimental Reproducibility


Liensinine, neferine, and isoliensinine are all bisbenzylisoquinoline alkaloids co-extracted from Nelumbo nucifera seeds, yet they exhibit substantial differences in potency, target selectivity, and cellular response profiles that preclude simple substitution in research applications [1]. In breast cancer models, for instance, the IC50 of liensinine can differ from that of neferine by >3-fold in certain cell lines, while isoliensinine fails to produce a reliable dose-response in others [2]. Similarly, in cardiac safety assessments, neferine demonstrates significantly stronger hERG channel blockade than liensinine, raising distinct arrhythmogenic risk profiles [3]. Furthermore, the diperchlorate salt form of liensinine offers enhanced long-term powder stability (36 months at -20°C) compared to many free-base preparations, reducing experimental variability from compound degradation [4]. Substituting liensinine with its analogs without accounting for these quantitative differences risks altering experimental outcomes, confounding mechanistic interpretations, and undermining cross-study comparability. The evidence below provides the specific, quantifiable differentiation necessary for informed compound selection and procurement.

Liensinine Diperchlorate: Head-to-Head Potency, Safety, and Stability Metrics for Compound Selection


Liensinine Diperchlorate Exhibits Cell Line-Specific Anti-Proliferative IC50 Values Divergent from Neferine and Isoliensinine in Triple-Negative Breast Cancer Models

In a systematic comparison of lotus-derived bisbenzylisoquinoline alkaloids, liensinine (LIE) demonstrated cell line-dependent anti-proliferative potency that diverges significantly from its analogs neferine (NEF) and isoliensinine (ISO). In HCC1954 breast cancer cells, LIE exhibited an IC50 of 35.76 µM, whereas ISO and NEF were markedly more potent with IC50 values of 18.52 µM and 21.26 µM, respectively [1]. Conversely, in MDA-MB-468 cells, all three compounds showed overlapping potency (LIE: 14.14 µM; ISO: 12.19 µM; NEF: 10.46 µM) [1]. Most strikingly, in MDA-MB-231 TNBC cells, LIE produced a clear sigmoidal dose-response with an IC50 of 27.22 µM, NEF exhibited an IC50 of 31.82 µM, but ISO failed to elicit consistent dose-dependent inhibition, precluding reliable IC50 determination [1].

Breast Cancer Triple-Negative Breast Cancer (TNBC) Anti-Proliferative Activity

Liensinine Diperchlorate Demonstrates Weaker hERG Channel Blockade than Neferine, Indicating a Distinct Cardiac Safety Profile

In a whole-cell patch clamp study using HEK293 cells stably transfected with the hERG potassium channel, liensinine and neferine both reduced hERG tail current in a dose-dependent manner, but neferine was a significantly more potent blocker at low concentrations. At 1 µM, liensinine reduced hERG tail current from 70.3±6.3 pA/pF to 56.7±2.8 pA/pF, whereas neferine exhibited a stronger inhibitory effect [1]. The study concluded that neferine is a more potent blocker of hERG channels than liensinine at concentrations <10 µM, a difference attributed to the higher hydrophobicity of neferine [1].

Cardiotoxicity hERG Channel Safety Pharmacology

Liensinine Diperchlorate Inhibits Autophagy via a Mechanism Distinct from Chloroquine, Despite Similar Functional Effects

Liensinine diperchlorate inhibits late-stage autophagy/mitophagy by blocking autophagosome-lysosome fusion, a functional endpoint shared with chloroquine and hydroxychloroquine . However, mechanistic studies have demonstrated that the pathway by which liensinine achieves this blockade differs from that of chloroquine . Specifically, liensinine has been shown to target DRP1 (dynamin-related protein 1) and promote its dephosphorylation at Ser637, leading to accumulation of autophagosomes and autolysosomes while simultaneously blocking autophagic flux [1]. This distinct target engagement profile may confer different off-target effects and resistance patterns compared to classical lysosomotropic autophagy inhibitors.

Autophagy Inhibition Mitophagy Mechanism of Action

Liensinine Diperchlorate Offers Extended Powder Stability (36 Months at -20°C) Critical for Long-Term Research Programs

According to vendor technical datasheets, liensinine perchlorate stored in lyophilized powder form at -20°C, kept desiccated, remains stable for 36 months [1]. In solution, storage at -20°C is recommended, with use within 3 months to prevent loss of potency [1]. This 36-month powder shelf life provides a quantifiable advantage for long-term, multi-year research programs or core facilities maintaining compound libraries, reducing the frequency of re-procurement and the risk of experimental drift due to compound degradation.

Compound Stability Storage Reproducibility

Commercial Liensinine Diperchlorate is Supplied at ≥99.9% HPLC Purity, Exceeding Many In-Class Alkaloid Preparations

Liensinine diperchlorate from reputable vendors such as Selleck Chemicals is supplied with a guaranteed purity of 99.99% as determined by HPLC, with a Certificate of Analysis available for each batch . This level of purity exceeds that of many commercially available neferine or isoliensinine preparations, which are often offered at 98% purity . High purity minimizes confounding effects from impurities in sensitive assays such as high-content screening, kinase profiling, or in vivo efficacy studies.

Purity Quality Control HPLC

Liensinine Diperchlorate Shows Weaker Contractility Inhibition in Human iPSC-Derived Cardiomyocytes than Neferine, Suggesting a Favorable Cardiac Safety Margin

In a study evaluating cardiotoxicity using primary neonatal rat cardiomyocytes and human induced pluripotent stem cell-derived cardiomyocytes (hiPS-CMs) with the RTCA Cardio system, neferine demonstrated a stronger blocking effect on cardiomyocyte contractility than liensinine [1]. The study provided detailed biomechanical CM contractility assessments in vitro, offering insights into the cardiac dysfunctions associated with each compound [1]. The differential impact on contractility reinforces the notion that liensinine may possess a more favorable cardiac safety profile, consistent with its weaker hERG channel blockade observed in patch clamp studies [2].

Cardiotoxicity hiPSC-Cardiomyocytes Drug Safety

Liensinine Diperchlorate: Recommended Research Applications Based on Quantitative Differentiation


Triple-Negative Breast Cancer (TNBC) Drug Discovery Requiring Cell Line-Specific Potency

Given its distinct IC50 profile in MDA-MB-231 TNBC cells where isoliensinine is inactive and neferine is less potent, liensinine diperchlorate is the preferred compound for TNBC studies focused on this resistant subtype [1]. The 27.22 µM IC50 provides a clear, reproducible benchmark for screening combination therapies or validating target engagement.

Cardio-Oncology Studies Where Minimal hERG Liability is Essential

For research programs investigating cancer therapeutics that must be co-administered with other QT-prolonging agents or where cardiac safety is a primary concern, liensinine diperchlorate's weaker hERG channel blockade (<10 µM) compared to neferine offers a quantifiable safety advantage [2]. This is particularly relevant for in vivo efficacy studies monitoring cardiac function via ECG.

Autophagy Research Requiring a Mechanistically Distinct Inhibitor for Resistance Studies

Liensinine diperchlorate inhibits autophagosome-lysosome fusion via DRP1 targeting rather than lysosomal pH neutralization, distinguishing it from chloroquine . This makes it an essential tool for experiments designed to overcome or study autophagy inhibitor resistance, and for combination regimens seeking orthogonal mechanisms of action.

Long-Term Compound Library Curation and High-Throughput Screening Facilities

The 36-month powder stability at -20°C and 99.99% HPLC purity of commercial liensinine diperchlorate reduce the logistical burden of frequent re-qualification and re-procurement, making it ideal for inclusion in centralized compound collections used for multi-year screening campaigns [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Liensinine diperchlorate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.